molecular formula C8H16N4 B13199503 (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B13199503
M. Wt: 168.24 g/mol
InChI Key: VSEYJSVLVMVWEA-ZETCQYMHSA-N
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Description

(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can be performed on the triazole ring or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the triazole ring.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: It can be used in bioconjugation reactions to link biomolecules.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to targets. The propan-2-yl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-2-amine
  • (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]butan-2-amine

Uniqueness

  • Structural Features : The specific arrangement of the triazole ring and the propan-2-yl group in (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine provides unique steric and electronic properties.
  • Chirality : The presence of a chiral center adds to its uniqueness, potentially leading to different biological activities compared to its achiral counterparts.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

(2S)-1-(1-propan-2-yltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C8H16N4/c1-6(2)12-5-8(10-11-12)4-7(3)9/h5-7H,4,9H2,1-3H3/t7-/m0/s1

InChI Key

VSEYJSVLVMVWEA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C(C)C)N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(C)N

Origin of Product

United States

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